Validated Fragment Hit: Pyridazin-4-one Fragment Demonstrates Measurable Cathepsin S Inhibition with Co-Crystal Structure Confirmation
The pyridazin-4-one fragment (corresponding to the tautomeric form of the target compound) exhibited an IC50 of 170 µM against human cathepsin S (hCatS) in a Tethering-based fragment screen [1]. This represents the only pyridazinone fragment co-crystallized with cathepsin S (PDB 5QBY, resolution 2.25 Å), confirming specific binding to the S2 pocket. In contrast, the pyridazin-3-one core subsequently designed from this fragment required extensive substitution to achieve nanomolar potency (12; IC50 = 430 nM), underscoring the unique utility of the 4-one tautomer as an unbiased starting point for fragment elaboration [1].
| Evidence Dimension | Cathepsin S inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Pyridazin-4-one fragment: IC50 = 170 µM |
| Comparator Or Baseline | Optimized pyridazin-3-one derivative 12: IC50 = 430 nM |
| Quantified Difference | Fragment (170 µM) vs. elaborated analog (0.43 µM); 395-fold improvement after substitution, demonstrating the fragment's evolvability |
| Conditions | Human cathepsin S Tethering assay; X-ray co-crystal structure (PDB 5QBY) at 2.25 Å |
Why This Matters
Procurement of the validated 4-one tautomer ensures access to a fragment with experimentally confirmed target engagement and structural tractability, reducing the risk of purchasing untested isomers for fragment-based screening campaigns.
- [1] Ameriks, M.K., et al. (2010) 'Diazinones as P2 replacements for pyrazole-based cathepsin S inhibitors', Bioorganic & Medicinal Chemistry Letters, 20(14), pp. 4060–4064. doi:10.1016/j.bmcl.2010.05.086. View Source
